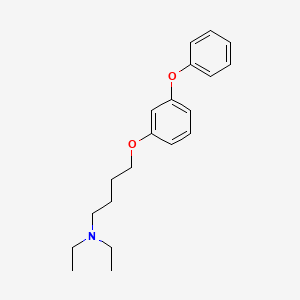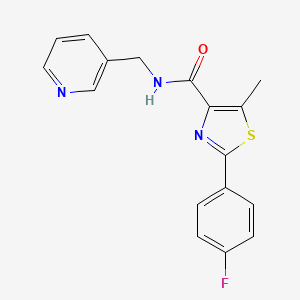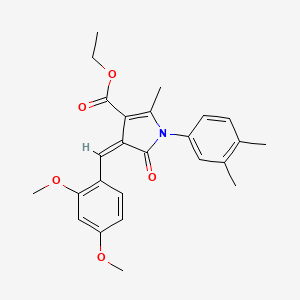![molecular formula C18H18BrN5O2 B5027761 1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5027761.png)
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPP-2a and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
BPP-2a has been studied for its potential applications in a variety of scientific fields. It has been found to have activity as a dopamine D2 receptor antagonist, making it a potential candidate for the treatment of schizophrenia and other psychiatric disorders. BPP-2a has also been shown to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, BPP-2a has been studied for its potential use as a tool compound in neuroscience research.
作用機序
BPP-2a acts as a selective dopamine D2 receptor antagonist, blocking the activity of dopamine at these receptors. This leads to a decrease in dopamine signaling in the brain, which can have a variety of effects depending on the specific brain regions affected. In cancer cells, BPP-2a has been shown to inhibit the activity of the protein Hsp90, leading to cell death.
Biochemical and Physiological Effects:
BPP-2a has a variety of biochemical and physiological effects. As a dopamine D2 receptor antagonist, it can affect dopamine signaling in the brain, which can lead to changes in behavior and mood. In cancer cells, BPP-2a can lead to cell death by inhibiting the activity of Hsp90. Additionally, BPP-2a has been shown to have effects on the immune system, potentially making it a candidate for immunotherapy.
実験室実験の利点と制限
BPP-2a has several advantages for use in lab experiments. It is a highly pure and reliable compound that can be synthesized in large quantities. Additionally, it has been extensively studied for its potential applications in scientific research. However, there are also limitations to its use. BPP-2a is a relatively complex compound that may require specialized equipment and expertise for its synthesis and handling. Additionally, its effects on dopamine signaling in the brain can be complex and may require careful experimental design to fully understand.
将来の方向性
There are many potential future directions for research on BPP-2a. One area of interest is the potential use of BPP-2a as a tool compound in neuroscience research. Its selective activity as a dopamine D2 receptor antagonist could be used to study the role of dopamine signaling in the brain. Additionally, further research is needed to fully understand the antitumor activity of BPP-2a and its potential as a cancer treatment. Finally, there is potential for the development of new compounds based on the structure of BPP-2a that could have improved activity and selectivity.
合成法
The synthesis of BPP-2a involves the reaction of 3-bromophenylacetic acid with 1-(2-pyrimidinyl)piperazine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,4-dione to produce BPP-2a. The synthesis of BPP-2a has been optimized for high yield and purity, making it a reliable compound for scientific research.
特性
IUPAC Name |
1-(3-bromophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c19-13-3-1-4-14(11-13)24-16(25)12-15(17(24)26)22-7-9-23(10-8-22)18-20-5-2-6-21-18/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXSNVBQFSBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)
![5-[4-(diethylamino)benzylidene]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5027702.png)



![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)
![(1H-imidazol-4-ylmethyl){[2-(2-methylphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5027732.png)


![2-nitro-2-[phenyl(4-propylphenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5027754.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5027770.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)
